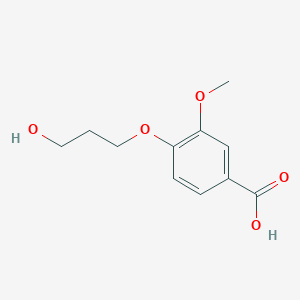

4-(3-Hydroxypropoxy)-3-methoxybenzoic acid

Cat. No. B8691806

M. Wt: 226.23 g/mol

InChI Key: NXPNOQJRJNEUQE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08637664B2

Procedure details

Vanillic acid (C1) (114.5 g, 0.68 mol) was dissolved in a solution of sodium hydroxide (54.5 g, 1.36 mol) in water (400 mL). 3-Bromopropan-1-ol (101.3 g, 0.73 mol, 1.07 eq) was added and the mixture was heated under reflux for 5 hours. The mixture was cooled and acidified with 2.5 M HCl. The resulting precipitate was filtered and dried under vacuum. Recrystallisation from butan-2-one gave the product as an off white solid. (110 g, 71%). mp: 162° C.; 1H NMR (DMSO-d6, 400 MHz) δ 7.56 (dd, 1H, J=1.98 Hz, J=8.39 Hz), 7.44 (d, 1H, J=1.96 Hz), 7.04 (d, 1H, J=8.50 Hz), 4.55 (bs, 1H), 4.09 (t, 2H, J=6.37 Hz), 3.80 (s, 3H, OMe), 3.57 (t, 2H, J=6.20 Hz), 1.88 (p, 2H, J=6.29 Hz); 13C NMR (100 MHz, DMSO-d6) δ167.1, 152.0, 123.1, 122.7, 112.0, 111.7, 65.3, 57.2, 55.4, 31.9; IR (CHCl3) 1673, 1596, 1585, 1517, 1425, 1271, 1227, 1188, 1134, 1051, 1026, 951, 876, 814, 758 cm−1; MS (ES−) m/z (relative intensity) 225.04 ([M−H]−, 100).

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[OH-].[Na+].Br[CH2:16][CH2:17][CH2:18][OH:19].Cl>O.C(Cl)(Cl)Cl>[OH:19][CH2:18][CH2:17][CH2:16][O:8][C:7]1[CH:9]=[CH:10][C:2]([C:1]([OH:12])=[O:11])=[CH:3][C:4]=1[O:5][CH3:6] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

114.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(OC)=C(O)C=C1)(=O)O

|

|

Name

|

|

|

Quantity

|

54.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

101.3 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 5 hours

|

|

Duration

|

5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting precipitate was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallisation from butan-2-one

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave the product as an off white solid

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OCCCOC1=C(C=C(C(=O)O)C=C1)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |